N-(2-Ethoxyethyl)-N,N',N'-trimethylpropane-1,3-diamine

Boiling point Volatility Thermal processing

N-(2-Ethoxyethyl)-N,N',N'-trimethylpropane-1,3-diamine (CAS 94005-95-5) is a tertiary diamine featuring an ethoxyethyl substituent on one terminal nitrogen and a dimethylamino group on the other, yielding the formula C10H24N2O and a molecular weight of 188.31 g·mol⁻¹. The compound is classified as a tertiary amine due to the presence of three N-methyl groups, and the ether oxygen introduces additional hydrogen-bond acceptor capacity beyond that of all-alkyl 1,3-diamines.

Molecular Formula C10H24N2O
Molecular Weight 188.31 g/mol
CAS No. 94005-95-5
Cat. No. B12669522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Ethoxyethyl)-N,N',N'-trimethylpropane-1,3-diamine
CAS94005-95-5
Molecular FormulaC10H24N2O
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESCCOCCN(C)CCCN(C)C
InChIInChI=1S/C10H24N2O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h5-10H2,1-4H3
InChIKeyWYLUZYJBGBMLFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethoxyethyl)-N,N',N'-trimethylpropane-1,3-diamine (CAS 94005-95-5): A Functionalized Tertiary Diamine for Specialized Procurement


N-(2-Ethoxyethyl)-N,N',N'-trimethylpropane-1,3-diamine (CAS 94005-95-5) is a tertiary diamine featuring an ethoxyethyl substituent on one terminal nitrogen and a dimethylamino group on the other, yielding the formula C10H24N2O and a molecular weight of 188.31 g·mol⁻¹ . The compound is classified as a tertiary amine due to the presence of three N-methyl groups, and the ether oxygen introduces additional hydrogen-bond acceptor capacity beyond that of all-alkyl 1,3-diamines [1]. Its reported physical properties include a boiling point of 230.5 °C at 760 mmHg, a density of 0.878 g·cm⁻³, and a flash point of 56.8 °C [2]. The molecule possesses 8 rotatable bonds, 0 hydrogen-bond donors, and 3 hydrogen-bond acceptors, and its computed log P is 0.313, indicating a balanced hydrophilic-lipophilic profile [1].

Why Common 1,3-Diamines Cannot Replace N-(2-Ethoxyethyl)-N,N',N'-trimethylpropane-1,3-diamine in Performance-Driven Applications


Although the 1,3-propanediamine backbone is shared with widely used symmetrical analogs such as N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA, CAS 110-95-2) and N,N-dimethyl-1,3-propanediamine (DMAPA, CAS 109-55-7), the presence of the 2-ethoxyethyl group on the central nitrogen of N-(2-ethoxyethyl)-N,N',N'-trimethylpropane-1,3-diamine fundamentally alters its physicochemical profile—including boiling point, polarity, hydrogen-bonding capacity, and solubility—making it non-interchangeable in processes where these properties govern reaction selectivity, catalyst solubility, or phase-transfer behavior . The quantitative evidence below demonstrates that simple alkyl diamines lack the ether oxygen that modulates both volatility and solvation, directly impacting procurement decisions when a specific thermal, safety, or partitioning profile is required.

Quantitative Differentiation of N-(2-Ethoxyethyl)-N,N',N'-trimethylpropane-1,3-diamine: Property-by-Property Comparison with Key Analogs


Boiling Point Elevation vs. N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA)

The target compound exhibits a boiling point of 230.5 °C at 760 mmHg, significantly higher than that of the all-alkyl analog TMPDA, which boils at 145–146 °C under the same pressure [1]. This 85 °C increase reflects the molecular weight and polarity contributions of the ethoxyethyl group, reducing volatility and expanding the compound's utility in higher-temperature processes without premature evaporation.

Boiling point Volatility Thermal processing

Flash Point and Storage Classification: Safer Handling vs. All-Alkyl Diamines

With a flash point of 56.8 °C, N-(2-ethoxyethyl)-N,N',N'-trimethylpropane-1,3-diamine falls into a higher flash-point category compared to TMPDA, whose flash point is approximately 28 °C [1]. This 28 °C higher flash point places the target compound above the threshold for flammable liquids (Class I) under many regulatory schemes, potentially reducing storage and handling costs in industrial settings.

Flash point Safety classification Storage

Hydrogen-Bond Acceptor Architecture: Ether Oxygen Provides Additional Solvation Capability

The target compound contains three hydrogen-bond acceptor (HBA) sites—two tertiary amine nitrogens and one ether oxygen—whereas all-alkyl diamines such as TMPDA possess only two HBA sites (two amine nitrogens) [1]. The additional acceptor site increases the compound's capacity for specific solvent interactions and may enhance its ability to stabilize transition states or solvate ionic species in catalytic cycles.

Hydrogen bonding Solubility Catalysis

Log P and Partitioning: A Unique Hydrophilic-Lipophilic Balance vs. Symmetric Diamines

The computed log P of N-(2-ethoxyethyl)-N,N',N'-trimethylpropane-1,3-diamine is 0.313, reflecting near-equal partitioning between aqueous and organic phases [1]. In contrast, the all-alkyl analog TMPDA exhibits a log P of approximately 0.8, indicating greater lipophilicity and reduced water solubility [2]. This lower log P of the ethoxyethyl derivative can improve compatibility with aqueous reaction media or biphasic systems, offering a distinct advantage when reaction design demands balanced partitioning.

LogP Partition coefficient Solubility

Procurement-Relevant Application Scenarios for N-(2-Ethoxyethyl)-N,N',N'-trimethylpropane-1,3-diamine


High-Temperature Polyurethane or Epoxy Catalysis Requiring Low Volatility

When a tertiary amine catalyst must remain in the reacting mixture at process temperatures above 150 °C without evaporative loss, the 230.5 °C boiling point of N-(2-ethoxyethyl)-N,N',N'-trimethylpropane-1,3-diamine provides a wider operational window than TMPDA (boiling point 145–146 °C) . This makes the compound a candidate for polyurethane foam formulations or epoxy curing agents where extended high-temperature cycles are employed.

Aqueous or Biphasic Systems Exploiting Enhanced Hydrophilicity

The log P of 0.313 indicates that the compound partitions more favorably into water than the more lipophilic analog TMPDA (log P ~0.8) [1]. This property can be exploited in aqueous-phase organocatalysis, biphasic reaction engineering, or liquid-liquid extraction protocols where retaining the amine in the aqueous layer is essential for product separation.

Safety-Conscious Procurement with Reduced Flammability Classification

With a flash point of 56.8 °C, the compound can be stored and handled under less rigorous flammability controls than TMPDA (flash point ~28 °C), potentially lowering facility compliance costs and simplifying shipping logistics for research laboratories and pilot-plant operations [2].

Specialty Organic Synthesis or Medicinal Chemistry Intermediate

The combination of a tertiary amine backbone, an ether oxygen, and a tuned log P makes N-(2-ethoxyethyl)-N,N',N'-trimethylpropane-1,3-diamine a versatile building block for quaternary ammonium salts, phase-transfer catalysts, or pharmacologically active scaffolds, where the ethoxyethyl tail can modulate membrane permeability or target binding .

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